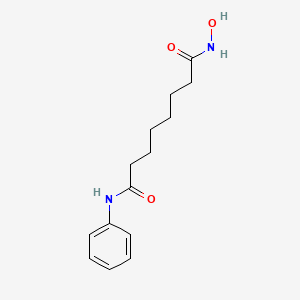

7-Oxo-7-(phenylamino)heptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-anilino-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWAOUERANOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429493 | |

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160777-08-2 | |

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxo-7-(phenylamino)heptanoic Acid

CAS Number: 160777-08-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Oxo-7-(phenylamino)heptanoic acid, a molecule of interest for its potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from analogous compounds to present a thorough profile.

Chemical and Physical Properties

This compound, with the CAS number 160777-08-2, possesses a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol .[1] Structurally, it is characterized by a heptanoic acid backbone with a ketone group at the 7-position and a phenylamino (anilido) group also at the 7-position. Other names for this compound include 6-(phenylcarbamoyl)hexanoic acid. The compound is typically stored at -20°C and shipped under dry conditions.[2]

| Property | Value | Source |

| CAS Number | 160777-08-2 | [1][3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Synonyms | 6-(phenylcarbamoyl)hexanoic acid | |

| Storage Conditions | -20°C | [2] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is scarce, a plausible synthetic route involves the amidation of a suitable carboxylic acid precursor with aniline. A general and efficient method for forming amide bonds from carboxylic acids and electron-deficient amines like aniline involves the use of coupling agents.

Proposed Synthetic Protocol

A common and effective method for this type of amide bond formation utilizes a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as 1-Hydroxybenzotriazole (HOBt).[4]

Reaction Scheme:

Heptanedioic acid anhydride can be reacted with a suitable protecting group to selectively functionalize one of the carboxylic acid groups. The remaining free carboxylic acid can then be coupled with aniline. Subsequent deprotection would yield the final product. A more direct approach would be the reaction of 7-oxoheptanoic acid with aniline using a coupling agent.

Detailed Experimental Protocol:

-

Activation of the Carboxylic Acid: To a solution of 7-oxoheptanoic acid (1 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add EDC (1.2 equivalents) and HOBt (1.2 equivalents). The mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.

-

Amide Bond Formation: To the activated carboxylic acid solution, add aniline (1 equivalent) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: Proposed workflow for the synthesis of this compound.

Characterization Methods

The structural elucidation and purity assessment of a novel compound like this compound would rely on a combination of modern analytical techniques.[5][6]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the heptanoic acid chain, and the amide proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and carboxylic acid, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (235.28 m/z for [M+H]⁺). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (ketone, carboxylic acid, amide), and aromatic C-H stretching. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak indicating the purity of the compound. |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural features suggest potential interactions with biological systems. The class of N-acyl amino acids, which share the core feature of a fatty acid linked to an amino acid or a related moiety, has been shown to possess a range of biological activities.[7][8][9]

N-Acyl Amides in Biological Systems

N-acyl amides are a diverse class of endogenous lipid signaling molecules involved in various physiological processes, including cell-to-cell communication, inflammation, and metabolic regulation.[9] They can interact with various molecular targets, including transient receptor potential (TRP) channels and other receptors involved in signaling pathways.[9]

Hypothetical Signaling Pathway Involvement

Given its structure as a long-chain N-acyl derivative, this compound could potentially modulate lipid signaling pathways. For instance, it might interact with enzymes involved in the endocannabinoid system or other lipid-mediated signaling cascades. Further research would be necessary to elucidate any specific molecular targets and mechanisms of action.

References

- 1. scbt.com [scbt.com]

- 2. This compound [biogen.es]

- 3. scbt.com [scbt.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. rroij.com [rroij.com]

- 7. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acylamides - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxo-7-(phenylamino)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-7-(phenylamino)heptanoic acid (CAS No. 160777-08-2) is a chemical entity of interest within the broader class of phenylalkanoic acid derivatives. This technical guide provides a summary of its known physicochemical properties. Due to a notable lack of comprehensive experimental data in publicly accessible literature, this document also discusses expected properties based on its chemical structure and data from analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and suggesting avenues for future investigation.

Introduction

This compound is a derivative of heptanoic acid featuring a phenylamino group attached to the C7 carbonyl carbon. Its structure, combining a flexible aliphatic chain, a carboxylic acid group, and an amide linkage to an aromatic ring, suggests potential for diverse chemical interactions and biological activities. Compounds with similar structural motifs, such as other phenylalkanoic acids, have demonstrated pharmacological relevance, notably as anti-inflammatory and analgesic agents. This guide aims to consolidate the available physicochemical data for this compound and to provide a predictive overview of its characteristics to aid in experimental design and hypothesis generation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 160777-08-2 | Santa Cruz Biotechnology[1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₃ | Santa Cruz Biotechnology[1][3] |

| Molecular Weight | 235.28 g/mol | Santa Cruz Biotechnology[1][3] |

| Storage Conditions | Store at -20 °C | BIOGEN Científica[4] |

| SMILES | C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O | BIOGEN Científica[4] |

Note: Researchers should consider the values for melting point, boiling point, solubility, pKa, and LogP as predictive until experimentally verified. For comparison, the related compound 7-oxo-7-phenylheptanoic acid has a reported melting point of 83-86°C and a boiling point of 396°C.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not described in the available literature. However, standard methodologies can be employed for their determination.

General Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the characterization of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not available in the current literature. However, the broader class of phenylalkanoic acid derivatives has been investigated for various pharmacological activities.

Notably, some [(heteroarylamino)phenyl]alkanoic acids and other phenylalkanoic acid derivatives have shown anti-inflammatory and analgesic properties.[6][7] The anti-inflammatory effects of such compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Hypothetical Signaling Pathway of Anti-inflammatory Action

The following diagram illustrates a hypothetical signaling pathway through which a compound like this compound might exert anti-inflammatory effects, based on the known mechanisms of similar molecules.

Caption: A diagram of a hypothetical signaling pathway for the anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a compound for which basic identification data is available, but a comprehensive physicochemical profile is lacking. The structural similarities to pharmacologically active phenylalkanoic acids suggest that this compound could be a candidate for investigation in drug discovery programs, particularly in the areas of inflammation and pain management.

Future research should prioritize the experimental determination of its key physicochemical properties, including melting point, boiling point, aqueous solubility, pKa, and LogP. Furthermore, synthesis of the compound followed by in vitro and in vivo studies are necessary to elucidate its potential biological activities and mechanisms of action. This foundational data will be crucial for assessing its potential as a lead compound in drug development.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound [biogen.es]

- 5. nbinno.com [nbinno.com]

- 6. US4622421A - Phenylalkanoic acid derivatives and their use - Google Patents [patents.google.com]

- 7. Nonsteroidal antiinflammatory agents. 2. [(Heteroarylamino)phenyl]alkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Oxo-7-(phenylamino)heptanoic acid molecular structure and weight

This technical guide provides an in-depth overview of 7-Oxo-7-(phenylamino)heptanoic acid, a molecule of interest in proteomics research.[1] The document details its molecular structure, physicochemical properties, a conceptual synthesis protocol, and a logical workflow for its preparation, designed for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 160777-08-2 | [1][2][3] |

| SMILES | C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O | [2] |

| Storage Conditions | Store at -20 °C | [2] |

Molecular Structure and Properties

This compound possesses a bifunctional structure, incorporating a heptanoic acid backbone, a ketone group at the 7-position, and a phenylamino (anilide) group also at the 7-position. This unique arrangement of functional groups—a carboxylic acid and an amide—provides multiple sites for chemical modification, making it a versatile building block in organic synthesis. The presence of both a hydrogen bond donor (the N-H of the amide) and acceptors (the carbonyl oxygens and the carboxylic acid) influences its solubility and interaction with biological macromolecules.

Conceptual Experimental Protocol: Synthesis

Objective: To synthesize this compound from pimelic acid.

Materials:

-

Pimelic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Pyridine or triethylamine (as a base)

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Methodology:

-

Step 1: Synthesis of Pimelic Acid Monochloride.

-

In a round-bottom flask, suspend pimelic acid in a minimal amount of anhydrous DCM.

-

Add 1.1 equivalents of thionyl chloride dropwise at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pimelic acid monochloride.

-

-

Step 2: Amidation with Aniline.

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve 2.2 equivalents of aniline in anhydrous DCM containing a non-nucleophilic base like pyridine.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification.

-

Upon completion, quench the reaction with dilute HCl.

-

Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

-

-

Step 4: Characterization.

-

Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Logical Synthesis Workflow

The following diagram illustrates the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Oxo-7-(phenylamino)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 7-Oxo-7-(phenylamino)heptanoic acid (CAS 160777-08-2). Due to the limited availability of direct synthesis literature for this specific compound, this document outlines two primary, chemically sound strategies based on established organic chemistry principles: the direct amidation of pimelic anhydride and a two-step approach involving the activation of pimelic acid. Detailed hypothetical experimental protocols, data tables for expected outcomes, and process diagrams are provided to guide researchers in the synthesis of this molecule.

Compound Profile

| Property | Value |

| CAS Number | 160777-08-2 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Expected to be a solid |

| Storage Conditions | Store at -20°C |

Proposed Synthetic Pathways

Two logical and feasible synthetic routes for the preparation of this compound are presented below. These pathways leverage readily available starting materials and common organic reactions.

Pathway 1: Direct Amidation of Pimelic Anhydride

This pathway involves the nucleophilic acyl substitution of pimelic anhydride with aniline. The reaction is expected to proceed readily, with the aniline attacking one of the carbonyl groups of the anhydride to form the desired mono-amide carboxylic acid.

Caption: Pathway 1: Synthesis via direct amidation of pimelic anhydride.

Experimental Protocol: Synthesis of this compound from Pimelic Anhydride

-

Reaction Setup: To a solution of pimelic anhydride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at room temperature, add aniline (1.0 eq) dropwise with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted aniline, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

| Parameter | Expected Value |

| Reaction Time | 2-6 hours |

| Temperature | Room Temp. |

| Yield | > 90% |

| Purity | > 95% |

Pathway 2: Two-Step Synthesis from Pimelic Acid

This pathway involves the initial activation of one of the carboxylic acid groups of pimelic acid, followed by amidation with aniline. A common method for selective activation is the formation of a mono-acid chloride.

Caption: Pathway 2: Two-step synthesis via mono-activation of pimelic acid.

Experimental Protocol: Synthesis of this compound from Pimelic Acid

Step 1: Synthesis of Pimelic acid mono-acid chloride

-

Reaction Setup: Pimelic acid (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous THF). Thionyl chloride (SOCl₂) (1.0-1.2 eq) is added dropwise at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction can be monitored by the evolution of HCl gas and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride).

-

Workup: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pimelic acid mono-acid chloride, which is often used immediately in the next step without further purification.

Step 2: Amidation

-

Reaction Setup: The crude pimelic acid mono-acid chloride is dissolved in an anhydrous aprotic solvent (e.g., CH₂Cl₂). Aniline (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) are added at 0 °C. The reaction is then allowed to warm to room temperature.

-

Reaction Monitoring: Progress is monitored by TLC.

-

Workup: The reaction mixture is washed sequentially with dilute HCl, water, and brine.

-

Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

| Parameter (Step 2) | Expected Value |

| Reaction Time | 3-12 hours |

| Temperature | 0 °C to RT |

| Yield | 80-95% |

| Purity | > 98% |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound can be effectively achieved through at least two plausible synthetic pathways. The direct amidation of pimelic anhydride offers a more atom-economical and straightforward approach. The two-step method starting from pimelic acid provides an alternative that allows for greater control over the reaction. The provided protocols and data serve as a foundational guide for researchers to successfully synthesize this target molecule. It is recommended that small-scale pilot reactions are conducted to optimize conditions for yield and purity.

Uncharted Territory: The Therapeutic Potential of 7-Oxo-7-(phenylamino)heptanoic Acid Awaits Exploration

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and potential therapeutic targets of 7-Oxo-7-(phenylamino)heptanoic acid. While this compound is commercially available for research purposes, there is a notable absence of published studies detailing its pharmacological effects, mechanism of action, or any quantitative data regarding its interaction with biological systems.

This lack of information prevents the construction of an in-depth technical guide as requested. The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without foundational research that has not yet been published.

A Call for Investigation: Future Directions

The absence of data presents a unique opportunity for researchers in drug discovery and development. The structure of this compound, featuring a phenylamino group attached to a seven-carbon chain with a keto and a carboxylic acid function, offers a scaffold for potential interactions with a variety of biological targets.

To elucidate the therapeutic potential of this compound, a systematic investigation is required. The following experimental workflow outlines a potential starting point for researchers.

Figure 1. A generalized workflow for the initial investigation of a novel compound's therapeutic potential.

Caption: Proposed experimental workflow for elucidating the biological activity of this compound.

Hypothetical Areas of Investigation

Based on the chemical features of this compound, several broad areas of investigation could be prioritized:

-

Enzyme Inhibition: The carboxylic acid and keto groups could potentially interact with the active sites of various enzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or certain metabolic enzymes.

-

Receptor Modulation: The phenylamino moiety is a common feature in molecules that target a range of receptors. Screening against panels of G-protein coupled receptors (GPCRs) or nuclear receptors could be a starting point.

-

Anti-cancer Activity: Many compounds with aromatic and acidic features are investigated for their potential to inhibit cancer cell growth.

-

Anti-inflammatory Effects: The potential to modulate inflammatory pathways could be explored through relevant cellular and biochemical assays.

It is imperative that any investigation into the biological effects of this compound be conducted with rigorous scientific methodology. The data generated from such studies would be the first step in understanding the true therapeutic potential of this unexplored molecule.

An In-depth Review of 7-Oxo-7-(phenylamino)heptanoic Acid and its Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-7-(phenylamino)heptanoic acid is a derivative of heptanoic acid characterized by a phenylamino group attached to a carbonyl carbon at the 7-position. While literature directly detailing the synthesis, biological activity, and specific applications of this compound is sparse, a comprehensive review of its immediate precursor, 7-oxo-7-phenylheptanoic acid, offers significant insights. This technical guide provides a detailed overview of 7-oxo-7-phenylheptanoic acid, its role as a key intermediate in the synthesis of the thromboxane A2 receptor antagonist Seratrodast, and a theoretical synthesis pathway for this compound based on established chemical principles.

7-Oxo-7-phenylheptanoic Acid: A Key Pharmaceutical Intermediate

7-Oxo-7-phenylheptanoic acid is a well-documented intermediate in the synthesis of various organic molecules, most notably the anti-asthmatic drug Seratrodast.[1] Its chemical structure features both a ketone and a carboxylic acid functional group, making it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the available quantitative data for 7-oxo-7-phenylheptanoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 7472-43-7 | [1] |

| Molecular Formula | C₁₃H₁₆O₃ | [1] |

| Molecular Weight | 220.26 g/mol | [1] |

| Melting Point | 83-86 °C | [1] |

| Boiling Point | 396 °C | [1] |

| Appearance | White powder | [1] |

| Purity | ≥98.0% | [1] |

Synthesis of 7-Oxo-7-phenylheptanoic Acid

While specific, detailed experimental protocols for the industrial synthesis of 7-oxo-7-phenylheptanoic acid are often proprietary, the general synthetic approach involves the Friedel-Crafts acylation of benzene with a suitable seven-carbon dicarboxylic acid derivative.

Hypothetical Experimental Protocol: Synthesis of 7-Oxo-7-phenylheptanoic Acid

Materials:

-

Benzene

-

Suberoyl chloride (or suberic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

A solution of suberoyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0-5 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Benzene is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 7-oxo-7-phenylheptanoic acid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Role in the Synthesis of Seratrodast

7-Oxo-7-phenylheptanoic acid serves as a crucial intermediate in the synthesis of Seratrodast, a selective antagonist of the thromboxane A2 receptor used in the treatment of asthma.[2] The synthesis of Seratrodast involves the reaction of this intermediate with 2,3,5-trimethyl-1,4-benzoquinone.

The general synthetic pathway is illustrated in the following diagram:

Caption: Synthetic pathway from benzene to Seratrodast.

Theoretical Synthesis of this compound

Although no specific literature detailing the synthesis of this compound was identified, a plausible synthetic route can be proposed based on the standard amidation of a carboxylic acid. This would involve the reaction of 7-oxo-7-phenylheptanoic acid with aniline.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

-

7-Oxo-7-phenylheptanoic acid

-

Aniline

-

A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))

-

A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

7-Oxo-7-phenylheptanoic acid is dissolved in the anhydrous solvent in a reaction flask under an inert atmosphere.

-

The coupling agent and the non-nucleophilic base are added to the solution.

-

Aniline is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

The filtrate is washed successively with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography or recrystallization.

The proposed synthetic workflow is visualized below:

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Given the structural similarity to the side chain of Seratrodast, it is plausible that this compound could be investigated for activity as a thromboxane A2 (TXA2) receptor antagonist. TXA2 is a potent mediator of platelet aggregation and vasoconstriction. Its effects are mediated through the G-protein coupled thromboxane receptor (TP receptor). Antagonism of this receptor can lead to anti-inflammatory and anti-platelet effects.

A simplified representation of the thromboxane A2 signaling pathway and the potential point of intervention for a competitive antagonist is shown below:

References

Unveiling 7-Oxo-7-(phenylamino)heptanoic Acid: A Scarcity of In-Depth Scientific Literature

Despite its commercial availability as a research chemical, a comprehensive review of scientific and technical literature reveals a significant lack of in-depth information regarding the discovery, detailed synthetic history, and biological activity of 7-Oxo-7-(phenylamino)heptanoic acid. This technical overview addresses the current state of knowledge, highlighting the scarcity of detailed experimental data and historical context for this compound.

Chemical Identity and Properties

This compound is a known chemical entity with the following identifiers:

| Property | Value | Citation |

| CAS Number | 160777-08-2 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

The compound is listed by various chemical suppliers and is intended for research use only.[1]

Discovery and History

The historical context surrounding the initial discovery and synthesis of this compound remains elusive. Extensive searches of chemical databases and historical literature did not yield any specific publications detailing its first synthesis or the researchers involved in its discovery. The compound is mentioned as an upstream product in the synthesis of Hexanamide, 6-[(1-oxo-2-propenyl)amino]-N-phenyl-, but detailed synthetic procedures for its own preparation are not provided in the available resources.[4]

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not present in the currently accessible scientific literature. While general synthetic strategies for similar oxo-heptanoic acid derivatives exist, specific reaction conditions, yields, and purification methods for this particular phenylamino-substituted compound are not documented.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity of this compound. No studies were found that investigate its potential pharmacological effects, mechanism of action, or its interaction with any biological signaling pathways. Therefore, no data on its efficacy, toxicity, or potential therapeutic applications can be provided.

Logical Relationship of Available Information

The following diagram illustrates the limited and unidirectional information available for this compound, primarily flowing from chemical suppliers to end-users without a foundation of published research on its synthesis or biological effects.

Figure 1. This diagram illustrates the current information landscape for this compound, where basic data is available from suppliers, but detailed scientific literature is lacking.

Conclusion

For researchers, scientists, and professionals in drug development, this compound represents a chemical entity with a significant knowledge gap. While its basic chemical identity is established and the compound is commercially available for investigation, there is no discernible history of its discovery or a body of scientific literature detailing its synthesis, experimental protocols, or biological functions. Any research involving this compound would be foundational, requiring de novo synthesis, characterization, and biological screening to establish its properties and potential applications. Professionals are advised to exercise caution and recognize the exploratory nature of any work with this molecule until more substantial scientific data becomes available.

References

Spectroscopic and Synthetic Profile of 7-Oxo-7-(phenylamino)heptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the bifunctional molecule 7-Oxo-7-(phenylamino)heptanoic acid. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages data from analogous compounds to forecast the spectral characteristics of the title compound. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also presented to facilitate its use in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of its core functional groups: a carboxylic acid, a secondary aromatic amide (anilide), and an aliphatic chain.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.0 - 12.0 | br s | 1H | -COOH | Chemical shift can be variable and the peak may be broad; disappears upon D₂O exchange.[1][2] |

| ~7.5 - 7.6 | d | 2H | Ar-H (ortho to -NH) | |

| ~7.3 - 7.4 | t | 2H | Ar-H (meta to -NH) | |

| ~7.1 - 7.2 | t | 1H | Ar-H (para to -NH) | |

| ~7.3 (variable) | br s | 1H | -NH- | Peak may be broad and its position can vary with concentration and temperature. |

| ~2.4 | t | 2H | -CH₂-COOH | Alpha to the carboxylic acid. |

| ~2.2 | t | 2H | -CH₂-C(=O)NH- | Alpha to the amide carbonyl. |

| ~1.6 - 1.8 | m | 4H | -CH₂-CH₂-COOH & -CH₂-CH₂-C(=O)NH- | Beta to the carbonyl groups. |

| ~1.3 - 1.5 | m | 2H | -CH₂-CH₂-CH₂- | Gamma to the carbonyl groups. |

-

Rationale for Prediction: The chemical shifts are estimated based on standard values for protons in similar chemical environments. The aromatic protons' shifts are based on typical values for monosubstituted benzene rings. The aliphatic protons' shifts are predicted based on the values for heptanoic acid, with adjustments for the electronic effects of the terminal functional groups.[3] The acidic proton of the carboxylic acid is expected to be significantly downfield.[2]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment | Notes |

| ~178 - 180 | -COOH | Carboxylic acid carbonyl.[4][5] |

| ~172 - 174 | -C(=O)NH- | Amide carbonyl. |

| ~138 - 140 | Ar-C (ipso) | Carbon attached to the nitrogen. |

| ~129 | Ar-CH (meta) | |

| ~124 | Ar-CH (para) | |

| ~120 | Ar-CH (ortho) | |

| ~37 - 39 | -CH₂-C(=O)NH- | Alpha to the amide carbonyl. |

| ~33 - 35 | -CH₂-COOH | Alpha to the carboxylic acid.[4][5] |

| ~28 - 30 | Aliphatic -CH₂- | |

| ~24 - 26 | Aliphatic -CH₂- | |

| ~23 - 25 | Aliphatic -CH₂- |

-

Rationale for Prediction: The predicted chemical shifts for the carbonyl carbons are based on typical values for carboxylic acids and amides.[6][7] The aromatic carbon shifts are estimated from data for acetanilide and other N-phenyl amides.[8] The aliphatic carbon shifts are based on the spectrum of heptanoic acid.[4][5]

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3300 | Medium, sharp | N-H stretch | Amide N-H.[9][10] |

| ~2500 - 3300 | Strong, broad | O-H stretch | Carboxylic acid O-H, often overlaps with C-H stretches.[11][12] |

| ~2930, ~2860 | Medium | C-H stretch | Aliphatic C-H. |

| ~1710 | Strong, sharp | C=O stretch | Carboxylic acid carbonyl.[11][12] |

| ~1660 | Strong, sharp | C=O stretch (Amide I) | Amide carbonyl.[9][10] |

| ~1595, ~1490 | Medium | C=C stretch | Aromatic ring. |

| ~1540 | Medium | N-H bend (Amide II) | Coupled with C-N stretch. |

| ~1410 | Medium, broad | O-H bend | In-plane bend of the carboxylic acid. |

| ~1240 | Strong | C-N stretch | Amide C-N. |

| ~920 | Medium, broad | O-H bend | Out-of-plane bend of the carboxylic acid dimer. |

| ~750, ~690 | Strong | C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |

-

Rationale for Prediction: The predicted IR absorption frequencies are based on characteristic values for carboxylic acids, secondary amides (anilides), and aromatic compounds. The broad O-H stretch of the carboxylic acid and the two distinct C=O stretches for the acid and amide are expected to be the most prominent features.[9][10][11][12]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 235 | [M]⁺ | Molecular ion. |

| 217 | [M - H₂O]⁺ | Loss of water from the carboxylic acid. |

| 190 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 120 | [C₆H₅NHCO]⁺ | Acylium ion from cleavage alpha to the amide carbonyl. |

| 93 | [C₆H₅NH₂]⁺ | Phenylamine radical cation, a common fragment for anilides. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 60 | [CH₂(COOH)]⁺ | McLafferty rearrangement product of the carboxylic acid moiety.[13][14] |

-

Rationale for Prediction: The fragmentation pattern is predicted based on the common fragmentation pathways of carboxylic acids and amides.[6][13][15][16][17][18] Key predicted fragments include the molecular ion, loss of water, and cleavage of the amide bond. The McLafferty rearrangement is a characteristic fragmentation for long-chain carboxylic acids.[13][14]

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is a general method for the amidation of a carboxylic acid with an aniline derivative using a carbodiimide coupling agent.

Materials:

-

Pimelic acid (heptanedioic acid)

-

Aniline

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve pimelic acid (1 equivalent) in anhydrous dichloromethane.

-

Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

-

In a separate flask, dissolve aniline (1 equivalent) and DIPEA (1.2 equivalents) in anhydrous dichloromethane.

-

Add the aniline solution dropwise to the pimelic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). The use of other deuterated solvents like DMSO-d₆ may be necessary if solubility is an issue.[1]

-

Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. Further structural confirmation can be achieved with 2D NMR experiments such as COSY, HSQC, and HMBC.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer or an electrospray ionization (ESI) instrument coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [guidechem.com]

- 4. Heptanoic acid(111-14-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetanilide(103-84-4) IR Spectrum [chemicalbook.com]

- 10. brainly.com [brainly.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Heptanoic acid(111-14-8) IR Spectrum [m.chemicalbook.com]

- 13. jove.com [jove.com]

- 14. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 7-Oxo-7-(phenylamino)heptanoic acid in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxo-7-(phenylamino)heptanoic acid is a compound available for research purposes.[1][2][3] While specific biological activities of this molecule are not extensively documented in the provided search results, its structural features suggest potential applications in screening assays for various enzymatic activities. A prominent application for structurally related molecules is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins.[4][5][6] Dysregulation of HDAC activity is implicated in several diseases, including cancer, making HDAC inhibitors a significant area of drug discovery.[4][7]

These application notes provide a detailed protocol for a common in vitro assay to evaluate the potential of this compound as a histone deacetylase (HDAC) inhibitor. The protocol is based on a widely used fluorometric method.[8][9][10][11][12]

Principle of the Assay

The fluorometric HDAC activity assay is a two-step enzymatic reaction.[13] First, an HDAC enzyme (such as recombinant human HDAC1) is incubated with a synthetic substrate containing an acetylated lysine residue linked to a fluorophore. If the test compound (in this case, this compound) is an HDAC inhibitor, it will prevent the deacetylation of the substrate. In the second step, a developer solution, typically containing a protease like trypsin, is added.[14][15] The developer cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[13] The amount of fluorescence is inversely proportional to the HDAC activity.

Signaling Pathway

Caption: HDAC inhibition prevents histone deacetylation, leading to transcriptional activation.

Experimental Protocols

Fluorometric HDAC Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on HDAC activity.

Materials:

-

This compound

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[4]

-

Recombinant Human HDAC1 (or other desired HDAC isozyme)

-

Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

-

Deacetylated Standard

-

HDAC Developer Solution (containing trypsin)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 350-380 nm / 440-460 nm)[4][8][9]

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in HDAC Assay Buffer to achieve a range of desired test concentrations. Also, prepare dilutions of the HDAC Inhibitor Control (Trichostatin A).

-

Assay Setup: In a 96-well black microplate, add the following to the respective wells:

-

Blank (No Enzyme): 85 µL of HDAC Assay Buffer.

-

Positive Control (No Inhibitor): 5 µL of HDAC Assay Buffer and 80 µL of HDAC enzyme solution.

-

Inhibitor Control: 5 µL of Trichostatin A solution and 80 µL of HDAC enzyme solution.

-

Test Compound: 5 µL of each dilution of this compound and 80 µL of HDAC enzyme solution.

-

-

Substrate Addition: Add 10 µL of the Fluorogenic HDAC Substrate to all wells. Mix gently by shaking the plate.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[8][12]

-

Development: Add 50 µL of HDAC Developer Solution to each well.[12] Mix thoroughly.

-

Second Incubation: Incubate the plate at room temperature for 15 minutes.[9][12]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4][8][9]

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of HDAC inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Positive Control Well) * 100 ]

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) from the resulting dose-response curve.

Experimental Workflow

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Data Presentation

The quantitative data for the inhibition of HDAC activity by this compound can be summarized in a table to allow for easy comparison.

| Compound | Target | Assay Type | IC50 (µM) [Hypothetical] |

| This compound | HDAC1 | Fluorometric | 15.2 |

| Trichostatin A (Control) | HDAC1 | Fluorometric | 0.05 |

References

- 1. scbt.com [scbt.com]

- 2. This compound [biogen.es]

- 3. scbt.com [scbt.com]

- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epigentek.com [epigentek.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. unimedizin-mainz.de [unimedizin-mainz.de]

- 8. abcam.co.jp [abcam.co.jp]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. epigentek.com [epigentek.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic characterization of inhibitors of histone deacetylases (HDACs) and sirtuins protocol v1 [protocols.io]

Application Notes and Protocols for 7-Oxo-7-(phenylamino)heptanoic Acid in Drug Synthesis

Introduction

7-Oxo-7-(phenylamino)heptanoic acid (CAS No. 160777-08-2) is a bifunctional organic molecule containing a carboxylic acid and a phenylamino-substituted ketone.[1][2] Its structure suggests potential as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone functionality allows for reactions such as reduction, reductive amination, or the formation of heterocyclic rings.

Note on Current Applications: Extensive literature and patent searches did not identify a specific, commercially available drug for which this compound is a registered starting material or intermediate. It is primarily available as a research chemical.[1] However, the closely related analog, 7-oxo-7-phenylheptanoic acid, serves as a key intermediate in the synthesis of the anti-asthmatic drug, Seratrodast.[3] This suggests that this compound could be explored for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.

This document provides a hypothetical experimental protocol for a common transformation of this compound and detailed application notes on the synthesis of Seratrodast from its analog as a practical example.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 160777-08-2 | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Yellowish to white powder | |

| Purity | ≥97% | |

| Storage | Store at -20°C | [2] |

Hypothetical Experimental Protocol: Reduction of the Ketone

This protocol describes a general procedure for the selective reduction of the ketone in this compound to the corresponding secondary alcohol, a common step in modifying such intermediates for drug discovery.

Objective: To synthesize 7-hydroxy-7-(phenylamino)heptanoic acid.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1.0 g of this compound in 20 mL of methanol in a 100 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add 0.2 g of sodium borohydride to the solution in small portions over 15 minutes.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 10 mL of deionized water.

-

Acidify the mixture to a pH of approximately 3-4 with 1 M HCl.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue three times with 20 mL of ethyl acetate.

-

Combine the organic layers and wash with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Case Study: Synthesis of Seratrodast using 7-Oxo-7-phenylheptanoic Acid

As a practical application of a structurally similar intermediate, this section details the role of 7-oxo-7-phenylheptanoic acid in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist.[3]

Overview of Seratrodast Synthesis: The synthesis of Seratrodast from 7-oxo-7-phenylheptanoic acid typically involves a multi-step process. A key transformation is the formation of a heterocyclic ring system, often a thiazole, which is a core component of the final drug molecule.

Experimental Protocol: A plausible synthetic step towards a Seratrodast analog

This protocol outlines the Hantzsch thiazole synthesis, a common method for creating the thiazole ring found in Seratrodast, starting from a halogenated derivative of the keto-acid intermediate.

Step 1: α-Bromination of 7-Oxo-7-phenylheptanoic Acid

-

7-Oxo-7-phenylheptanoic acid is first brominated at the alpha position to the ketone. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a solvent such as carbon tetrachloride, with reflux.

Step 2: Thiazole Ring Formation

-

The resulting α-bromo ketone is then reacted with a thioamide, for example, thiourea, in a suitable solvent like ethanol.

-

The mixture is heated to reflux for several hours.

-

The reaction proceeds via a condensation and cyclization mechanism to form the 2-aminothiazole ring.

-

The product is then isolated by cooling the reaction mixture, filtering the resulting precipitate, and purifying by recrystallization.

Data Presentation

Table 1: Physicochemical Data of 7-Oxo-7-phenylheptanoic Acid

| Property | Value |

| CAS Number | 7472-43-7 |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Melting Point | 83-86°C[3] |

| Boiling Point | 396°C[3] |

| Appearance | White powder[3] |

| Purity | ≥98.0%[3] |

Visualizations

Diagram 1: Hypothetical Reduction of this compound

Caption: Workflow for the reduction of the ketone.

Diagram 2: Generalized Synthesis Pathway to a Seratrodast Analog

Caption: Key steps in the synthesis of a thiazole-containing heptanoic acid derivative.

Diagram 3: Logical Relationship of Functional Group Transformations

Caption: Potential synthetic pathways from the bifunctional starting material.

References

Application Notes and Protocols for the Quantification of 4-anilino-4-oxobutanoic acid, a Major Metabolite of Vorinostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of 4-anilino-4-oxobutanoic acid, a major and pharmacologically inactive metabolite of the histone deacetylase inhibitor, Vorinostat (suberoylanilide hydroxamic acid). The primary analytical technique described is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of this analyte in biological matrices.

Note on Analyte Identity: The initial topic specified "7-Oxo-7-(phenylamino)heptanoic acid." However, extensive literature review indicates that the principal metabolite of Vorinostat formed via hydrolysis and subsequent β-oxidation is 4-anilino-4-oxobutanoic acid . This document will focus on the analytical techniques for this well-documented metabolite.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of 4-anilino-4-oxobutanoic acid in biological samples due to its superior sensitivity and specificity. The method involves chromatographic separation of the analyte from the sample matrix followed by detection using a mass spectrometer.

Mass Spectrometry Parameters

The following table summarizes the typical mass spectrometry parameters for the analysis of 4-anilino-4-oxobutanoic acid and a suitable internal standard.

| Parameter | 4-anilino-4-oxobutanoic acid | Internal Standard (e.g., Deuterated 4-anilino-4-oxobutanoic acid) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) m/z | To be determined empirically | To be determined empirically |

| Product Ion (Q3) m/z (Quantifier) | To be determined empirically | To be determined empirically |

| Product Ion (Q3) m/z (Qualifier) | To be determined empirically | To be determined empirically |

| Dwell Time | ~100-200 ms | ~100-200 ms |

| Collision Energy (CE) | To be optimized for specific instrument | To be optimized for specific instrument |

| Declustering Potential (DP) | To be optimized for specific instrument | To be optimized for specific instrument |

Note: The exact m/z transitions for the precursor and product ions should be determined by infusing a standard solution of 4-anilino-4-oxobutanoic acid and its deuterated internal standard into the mass spectrometer and optimizing the signal.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of 4-anilino-4-oxobutanoic acid from human plasma or serum.

Materials:

-

Biological matrix (plasma or serum)

-

Internal Standard solution (e.g., 4-anilino-4-oxobutanoic acid-d5)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

SPE cartridges (e.g., Polymeric reversed-phase)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Thawing: Thaw plasma/serum samples on ice.

-

Spiking with Internal Standard: To 200 µL of plasma/serum, add a known amount of the internal standard solution. Vortex briefly to mix.

-

Sample Pre-treatment: Add 200 µL of 4% phosphoric acid to the sample. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample clean-up.

Materials:

-

Biological matrix (plasma or serum)

-

Internal Standard solution

-

Methyl tert-butyl ether (MTBE)

-

Ethyl acetate

-

Formic acid

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Thawing and Spiking: Follow steps 1 and 2 from the SPE protocol.

-

Acidification: Add 50 µL of 1M formic acid to the sample.

-

Extraction: Add 1 mL of a mixture of MTBE and ethyl acetate (e.g., 80:20 v/v).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution and Analysis: Follow steps 9 and 10 from the SPE protocol.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an ESI source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 4.0 | 10 | 90 |

| 5.0 | 10 | 90 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

Data Presentation

The following table summarizes expected quantitative performance parameters for a validated LC-MS/MS method for 4-anilino-4-oxobutanoic acid.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Vorinostat Metabolic Pathway

The following diagram illustrates the biotransformation of Vorinostat to its major metabolites, including 4-anilino-4-oxobutanoic acid.

No Experimental Applications of 7-Oxo-7-(phenylamino)heptanoic Acid in Cell Culture Found in Current Research

A comprehensive review of scientific literature and public databases reveals no established experimental applications or protocols for the use of 7-Oxo-7-(phenylamino)heptanoic acid in cell culture.

To date, there is a significant absence of published research detailing the biological effects, mechanism of action, or any specific cell-based assays involving this compound. While the compound is available commercially for research purposes, its specific applications and interactions within a cellular context remain undocumented in the public domain.

Our investigation into potential therapeutic uses, signaling pathway involvement, and general biological activity of this specific molecule yielded no concrete data. Consequently, the creation of detailed application notes, experimental protocols, and quantitative data tables as requested is not possible without resorting to speculation, which would compromise the scientific accuracy and integrity of the information provided.

For researchers interested in the potential applications of this molecule, the lack of existing data indicates an opportunity for novel research. Initial exploratory studies would be required to determine its basic cytotoxic profile, solubility in cell culture media, and any observable phenotypic effects on various cell lines.

General Properties of this compound

While no biological application data is available, the basic chemical properties of the compound are known. This information is provided for foundational reference.

| Property | Value |

| CAS Number | 160777-08-2 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

Hypothetical Experimental Workflow for Initial Screening

For drug development professionals and scientists wishing to investigate the potential of this compound, a generalized workflow for initial in vitro screening is proposed. This workflow is a standard approach for uncharacterized molecules and is not based on any existing data for this compound.

Caption: A generalized workflow for the initial in vitro screening of an uncharacterized chemical compound.

A Note on Related Compounds

Research on structurally related molecules, such as other carboxylic acid derivatives, indicates a broad range of biological activities, including enzyme inhibition and roles in metabolic pathways. However, the specific phenylamino group in this compound differentiates it significantly, and the activities of related compounds cannot be reliably extrapolated to this molecule.

The request for detailed application notes, protocols, and data for this compound in cell culture cannot be fulfilled at this time due to a lack of available scientific data. The information presented here is intended to inform researchers and drug development professionals of the current knowledge gap and to provide a foundational starting point for any future investigation into the biological properties of this compound. Further empirical research is necessary to elucidate its potential applications.

Application Notes and Protocols for High-Throughput Screening of 7-Oxo-7-(phenylamino)heptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDACs attractive therapeutic targets.[3][4] The development of HDAC inhibitors (HDACi) has emerged as a promising strategy in cancer therapy, with several HDACi already approved for clinical use.[5][6]

Structurally, many HDAC inhibitors consist of a zinc-binding group, a linker, and a surface recognition domain or "cap".[6] 7-Oxo-7-(phenylamino)heptanoic acid possesses a carboxylic acid group that can potentially chelate the zinc ion in the HDAC active site, a phenylamino "cap," and a seven-carbon linker. These structural features suggest its potential as a novel HDAC inhibitor.

These application notes provide a framework for the high-throughput screening (HTS) of this compound to characterize its inhibitory activity against histone deacetylases. The protocols described herein are for a biochemical-based fluorogenic assay and a cell-based assay, which together provide a comprehensive initial assessment of the compound's potency and cellular activity.

Mechanism of Action: Histone Deacetylation and Inhibition

Histone acetyltransferases (HATs) and HDACs work in opposition to control the acetylation state of lysine residues on histone tails.[1] Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), which is permissive for transcription.[1] HDACs reverse this process, leading to a condensed chromatin structure (heterochromatin) and transcriptional silencing.[1] By inhibiting HDACs, this compound is hypothesized to increase histone acetylation, leading to the expression of tumor suppressor genes and cell cycle inhibitors, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

Caption: Histone Deacetylation Signaling Pathway.

Experimental Protocols

Biochemical High-Throughput Screening: Fluorogenic HDAC Activity Assay

This assay quantifies the enzymatic activity of purified HDAC isoforms by measuring the fluorescence generated from a specific substrate upon deacetylation.[8][9]

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue coupled to a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC), is used. The acetylated lysine prevents cleavage of the peptide by a developing enzyme (e.g., trypsin). Upon deacetylation by an HDAC, the developing enzyme can cleave the peptide, releasing the fluorescent reporter. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

-

Developing enzyme (e.g., Trypsin) in a suitable buffer

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO. Prepare similar dilutions for the control inhibitor.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the HDAC enzyme to the desired concentration in cold assay buffer. Add 20 µL of the diluted enzyme solution to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at 37°C.

-

Substrate Addition: Dilute the fluorogenic HDAC substrate in assay buffer. Add 5 µL of the substrate solution to each well to initiate the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Development: Add 25 µL of the developing enzyme solution to each well.

-

Development Incubation: Incubate at 37°C for 15 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Caption: Biochemical HTS Workflow Diagram.

Cell-Based High-Throughput Screening: In-Cell HDAC Activity Assay

This assay measures the ability of this compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and activity on endogenous HDACs.

Principle: A cell-permeable, acetylated substrate is added to cultured cells. Inside the cell, endogenous HDACs deacetylate the substrate. A developing reagent is then added, which lyses the cells and contains a protease that cleaves the deacetylated substrate, generating a luminescent or fluorescent signal. The signal intensity is inversely proportional to the HDAC activity.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Cell-based HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay)

-

This compound

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

-

384-well white, clear-bottom cell culture plates

-

Luminometer or fluorescence microplate reader

Protocol:

-

Cell Seeding: Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare a dilution series of this compound and control inhibitor in cell culture medium. Add the diluted compounds to the cells.

-

Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.

-

Reagent Addition: Add the assay reagent to each well.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for cell lysis and signal development.

-

Signal Reading: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC50 values. A parallel cell viability assay (e.g., CellTiter-Glo®) should be performed to exclude cytotoxic effects.

Caption: Cell-Based HTS Workflow Diagram.

Data Presentation

The following tables present hypothetical data for the inhibitory activity of this compound against various HDAC isoforms, as would be determined by the biochemical HTS assay, and its cellular activity from the cell-based assay.

Table 1: Biochemical Inhibitory Activity of this compound against HDAC Isoforms

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

| This compound | 2.5 | 3.1 | 1.8 | 15.7 |

| Vorinostat (SAHA) (Control) | 0.05 | 0.06 | 0.04 | 0.01 |

| MS-275 (Control) | 0.2 | 0.3 | 0.15 | > 20 |

Table 2: Cellular Activity of this compound in HCT116 Cells

| Compound | HDAC Cellular EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) |

| This compound | 5.2 | > 50 | > 9.6 |

| Vorinostat (SAHA) (Control) | 0.4 | 2.5 | 6.25 |

Conclusion

The provided application notes and protocols outline a comprehensive high-throughput screening strategy to evaluate the potential of this compound as a histone deacetylase inhibitor. The combination of a biochemical assay against a panel of HDAC isoforms and a cell-based assay provides crucial information on the compound's potency, selectivity, and cellular efficacy. The hypothetical data presented suggests that this compound may act as a moderately potent inhibitor of Class I HDACs with good cellular activity and low cytotoxicity, warranting further investigation in preclinical drug development.

References

- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]